N-Methyl-1-(morpholin-2-yl)methanesulfonamide
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Overview
Description
N-Methyl-1-(morpholin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H14N2O3S. It is known for its unique structure, which includes a morpholine ring, a sulfonamide group, and a methyl group. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(morpholin-2-yl)methanesulfonamide typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(morpholin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Methyl-1-(morpholin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(morpholin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(piperidin-2-yl)methanesulfonamide
- N-Methyl-1-(pyrrolidin-2-yl)methanesulfonamide
- N-Methyl-1-(azetidin-2-yl)methanesulfonamide
Uniqueness
N-Methyl-1-(morpholin-2-yl)methanesulfonamide is unique due to the presence of the morpholine ring, which imparts distinct chemical properties compared to other similar compounds. The morpholine ring enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it particularly useful in biological and medicinal research.
Properties
Molecular Formula |
C6H14N2O3S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-7-12(9,10)5-6-4-8-2-3-11-6/h6-8H,2-5H2,1H3 |
InChI Key |
DRWMVYSSBGMOSK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CNCCO1 |
Origin of Product |
United States |
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